molecular formula C5H8ClN3O B6189321 5-(azetidin-3-yl)-1,2,4-oxadiazole hydrochloride CAS No. 2648946-06-7

5-(azetidin-3-yl)-1,2,4-oxadiazole hydrochloride

Cat. No. B6189321
CAS RN: 2648946-06-7
M. Wt: 161.6
InChI Key:
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Description

Azetidin-3-yl acetate hydrochloride and 5-(azetidin-3-yl)pyrimidine hydrochloride are compounds that contain an azetidin-3-yl group. They are typically in powder form and are used in various chemical reactions .


Synthesis Analysis

In a study, a simple and efficient synthetic route for the preparation of new heterocyclic amino acid derivatives containing azetidine rings was described . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .


Molecular Structure Analysis

The molecular structure of these compounds can be confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .


Chemical Reactions Analysis

The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .


Physical And Chemical Properties Analysis

Azetidin-3-yl acetate hydrochloride has a molecular weight of 151.59 and 5-(azetidin-3-yl)pyrimidine hydrochloride has a molecular weight of 171.63 . They are typically stored at low temperatures .

Mechanism of Action

While the mechanism of action for “5-(azetidin-3-yl)-1,2,4-oxadiazole hydrochloride” is not specifically mentioned, azetidine derivatives have been used for a wide variety of natural and synthetic products exhibiting a variety of biological activities .

Safety and Hazards

These compounds are typically labeled with a GHS07 pictogram and have the signal word “Warning”. They have hazard statements H315, H319, H335, which indicate that they can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(azetidin-3-yl)-1,2,4-oxadiazole hydrochloride involves the reaction of 3-amino-1,2,4-oxadiazole with 3-bromopropionitrile followed by reduction of the resulting nitrile to the corresponding amine. The amine is then cyclized with triethylorthoformate to form the azetidine ring. The final step involves the reaction of the azetidine with hydrochloric acid to form the hydrochloride salt of the target compound.", "Starting Materials": [ "3-amino-1,2,4-oxadiazole", "3-bromopropionitrile", "sodium borohydride", "triethylorthoformate", "hydrochloric acid" ], "Reaction": [ "Step 1: 3-amino-1,2,4-oxadiazole is reacted with 3-bromopropionitrile in the presence of a base such as sodium hydride or potassium carbonate to form 5-(bromomethyl)-1,2,4-oxadiazole.", "Step 2: The resulting bromomethyl compound is reduced to the corresponding amine using a reducing agent such as sodium borohydride.", "Step 3: The amine is then cyclized with triethylorthoformate in the presence of a Lewis acid catalyst such as zinc chloride to form the azetidine ring.", "Step 4: The final step involves the reaction of the azetidine with hydrochloric acid to form the hydrochloride salt of the target compound, 5-(azetidin-3-yl)-1,2,4-oxadiazole hydrochloride." ] }

CAS RN

2648946-06-7

Molecular Formula

C5H8ClN3O

Molecular Weight

161.6

Purity

95

Origin of Product

United States

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